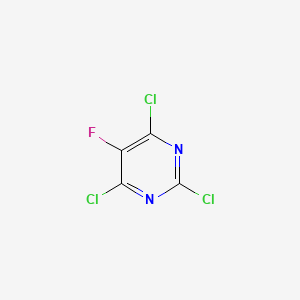
2,4,6-Trichloro-5-fluoropyrimidine
Vue d'ensemble
Description
2,4,6-Trichloro-5-fluoropyrimidine is a chemical compound used primarily in scientific research . It is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular formula of this compound is C4Cl3FN2 . The InChI code is 1S/C4Cl3FN2/c5-2-1(8)3(6)10-4(7)9-2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.737±0.06 g/cm3 . The melting point is 37-38Applications De Recherche Scientifique
Nanotechnologie
Le composé peut être utilisé dans la synthèse de nanomatériaux. Sa nature réactive lui permet d'être utilisé dans la préparation de nanoparticules fonctionnalisées qui ont des applications dans la délivrance de médicaments, l'imagerie et comme catalyseurs dans les réactions à l'échelle nanométrique.
Chacune de ces applications exploite la structure chimique unique du 2,4,6-Trichloro-5-fluoropyrimidine, en particulier ses groupes chloro réactifs et la présence d'un atome de fluor, pour servir d'outil polyvalent dans la recherche scientifique dans divers domaines .
Mécanisme D'action
Target of Action
The primary target of 2,4,6-Trichloro-5-fluoropyrimidine is the enzyme thymidylate synthase (TS) . This enzyme plays a crucial role in DNA synthesis by catalyzing the conversion of deoxyuridylic acid to thymidylic acid .
Mode of Action
This compound interacts with its target, thymidylate synthase, by binding to the enzyme and inhibiting its function . This interaction results in the disruption of DNA synthesis, thereby inhibiting cell replication .
Biochemical Pathways
This compound affects the pyrimidine metabolic pathway . It is converted into several active metabolites, including 5-fluorodeoxyuridylate (5-FdUMP), 5-fluorodeoxyuridine triphosphate (5-FdUTP), and fluorouridine triphosphate (5-FUTP) . These active metabolites disrupt RNA synthesis and the action of thymidylate synthase .
Pharmacokinetics
It is known that the compound is metabolized by the enzyme dihydropyrimidine dehydrogenase (dpd), which is the initial rate-limiting enzyme in pyrimidine catabolism .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of DNA synthesis and cell replication . This leads to cell death, particularly in rapidly dividing cells such as cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be affected by the presence of other drugs, the patient’s genetic makeup, and the specific characteristics of the tumor cells . .
Analyse Biochimique
Biochemical Properties
2,4,6-Trichloro-5-fluoropyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as thymidylate synthase, which is crucial for DNA synthesis. The compound binds to the active site of the enzyme, inhibiting its activity and thus affecting DNA replication and cell division. Additionally, this compound may interact with other proteins and biomolecules, altering their function and leading to various biochemical effects .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis (programmed cell death) in certain cell types by disrupting the normal function of mitochondria and activating caspases, which are enzymes involved in the apoptotic process. Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as thymidylate synthase, inhibiting their activity. This binding prevents the enzyme from catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. Additionally, the compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to damage of cellular components such as lipids, proteins, and DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperature or exposure to light. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant toxicity. High doses of this compound have been associated with adverse effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity. These toxic effects are likely due to the compound’s ability to generate ROS and induce oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation to form various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites. The compound’s metabolism can also lead to the formation of reactive intermediates that contribute to its toxic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may be actively transported by specific transporters. The compound can also bind to plasma proteins, affecting its distribution and bioavailability. Its localization within cells can influence its activity and function, with higher concentrations potentially leading to greater biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The presence of this compound in the nucleus can affect DNA synthesis and gene expression, while its presence in mitochondria can disrupt mitochondrial function and induce apoptosis .
Propriétés
IUPAC Name |
2,4,6-trichloro-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl3FN2/c5-2-1(8)3(6)10-4(7)9-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBZSPPWTVRISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60539088 | |
| Record name | 2,4,6-Trichloro-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6693-08-9 | |
| Record name | 2,4,6-Trichloro-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
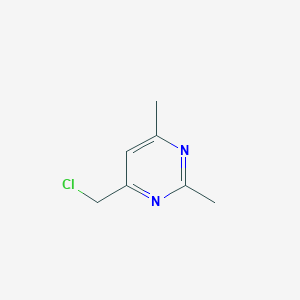


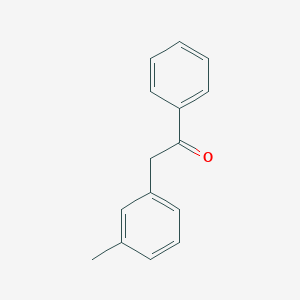

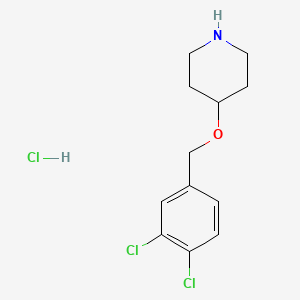
![1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B1367414.png)



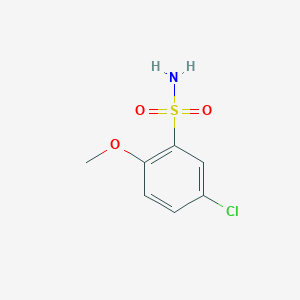
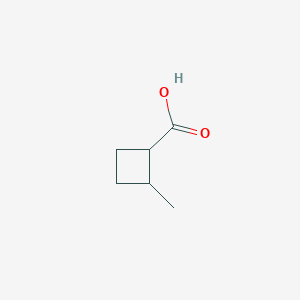
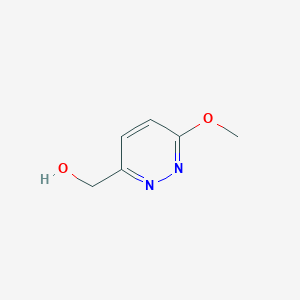
![7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine](/img/structure/B1367432.png)
